Domesticine

Description

Properties

CAS No. |

476-71-1 |

|---|---|

Molecular Formula |

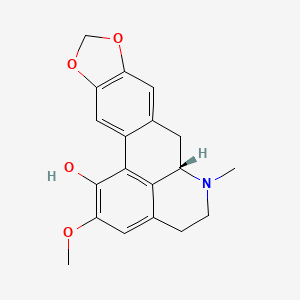

C19H19NO4 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(12S)-18-methoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol |

InChI |

InChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m0/s1 |

InChI Key |

ZMNSHBTYBQNBPV-ZDUSSCGKSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC5=C(C=C43)OCO5)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC |

Other CAS No. |

476-71-1 |

Synonyms |

domesticine nordomesticine |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

- Adrenergic Receptor Antagonism : Domesticine has been identified as a selective antagonist for the α1D-adrenoceptor subtype. This selectivity suggests potential applications in treating cardiovascular diseases and disorders mediated by adrenergic signaling pathways .

- Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines, including colon cancer cells (HCT-116 and Caco-2). These findings indicate its potential as an anticancer agent .

- Mechanism of Action : The mechanism of action primarily involves binding to specific receptors within cells, influencing signaling pathways related to cell growth and survival. Research emphasizes its interactions with adrenergic receptors, which may contribute to its therapeutic potential in various conditions .

Cardiovascular Diseases

This compound's role as an α1D-adrenoceptor antagonist positions it as a candidate for developing treatments for hypertension and other cardiovascular disorders. Its selectivity for this receptor subtype could lead to fewer side effects compared to non-selective adrenergic antagonists.

Cancer Treatment

The cytotoxic properties of this compound against colon cancer cell lines highlight its potential application in oncology. Further research is warranted to explore its efficacy in vivo and its mechanisms of action against different cancer types.

Traditional Medicine

Nandina domestica, the primary source of this compound, has a long history in traditional Chinese medicine for treating respiratory issues and other ailments. Modern studies support these traditional uses by demonstrating various pharmacological activities, including anti-inflammatory and antioxidant effects .

Case Studies

Preparation Methods

Reaction Mechanism

Domesticine is synthesized via a benzyne intermediate generated from halogenated precursors. A key method involves treating 1-(2-bromo-4,5-methylenedioxybenzyl)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methylisoquinoline with sodium amide (NaNH₂) in liquid ammonia. The benzyne intermediate undergoes cyclization, forming the bicyclic framework characteristic of this compound.

Key steps :

Optimization and Yield

-

Temperature : −33°C (boiling ammonia) ensures controlled reactivity.

-

Catalysts : Potassium ferricyanide enhances regioselectivity, reducing byproducts.

-

Yield : 45–60% in lab-scale reactions, improving to >75% with continuous flow reactors in industrial settings.

Supercritical Fluid Extraction from Nandina domestica

Extraction Protocol

This compound is isolated from Nandina domestica fruits using supercritical CO₂ with polar entrainers:

Industrial Scalability

-

Alkalization : Lime milk (Ca(OH)₂) pretreatment enhances alkaloid solubility.

-

Decolorization : Activated carbon removes pigments without degrading this compound.

Total Synthesis via Multi-Step Organic Reactions

Retrosynthetic Strategy

This compound’s synthesis is achieved through:

Critical Reaction Conditions

-

Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C.

-

Chiral resolution : Racemic mixtures are separated via HPLC with cellulose-based columns.

Industrial-Scale Production

Continuous Flow Reactors

-

Advantages : Enhanced heat transfer and reduced reaction time (≤1 hour vs. 24 hours batch).

-

Purity : >98% achieved via in-line HPLC monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.